molecular formula C15H12BrN3O5 B11684859 2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11684859
M. Wt: 394.18 g/mol
InChI Key: YJPQVNKGMXKUFX-CAOOACKPSA-N
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Description

2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. After the reaction is complete, the mixture is filtered and the product is recrystallized from methanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, which can generate reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
  • (E)-N’-(2-bromobenzylidene)-2-naphthohydrazide
  • 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide

Uniqueness

2-bromo-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12BrN3O5

Molecular Weight

394.18 g/mol

IUPAC Name

2-bromo-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H12BrN3O5/c1-24-13-7-10(19(22)23)6-9(14(13)20)8-17-18-15(21)11-4-2-3-5-12(11)16/h2-8,20H,1H3,(H,18,21)/b17-8+

InChI Key

YJPQVNKGMXKUFX-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

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